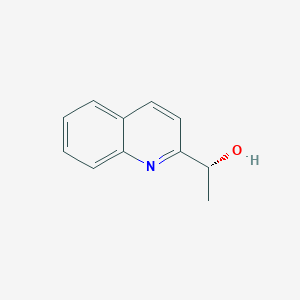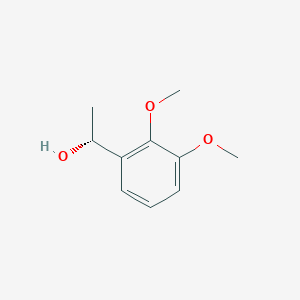
(R)-1-(2,3-Dimethoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2,3-Dimethoxyphenyl)ethan-1-ol is a chiral organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3-Dimethoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2,3-dimethoxyacetophenone using chiral catalysts or reagents to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of ®-1-(2,3-Dimethoxyphenyl)ethan-1-ol may involve large-scale asymmetric reduction processes. These processes often utilize chiral catalysts, such as chiral oxazaborolidine or transition metal complexes, to achieve high enantioselectivity and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2,3-Dimethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: 2,3-Dimethoxyacetophenone or 2,3-dimethoxybenzaldehyde.
Reduction: 2,3-Dimethoxyethylbenzene.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-1-(2,3-Dimethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of ®-1-(2,3-Dimethoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of methoxy groups and the chiral center can play a crucial role in its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(2,3-Dimethoxyphenyl)ethan-1-ol
- 1-(2,3-Dimethoxyphenyl)ethan-1-one
- 1-(2,3-Dimethoxyphenyl)ethan-1-amine
Uniqueness
®-1-(2,3-Dimethoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer or other similar compounds. The presence of methoxy groups also imparts distinct electronic and steric properties, influencing its behavior in various reactions and applications.
Propiedades
Fórmula molecular |
C10H14O3 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(1R)-1-(2,3-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-7,11H,1-3H3/t7-/m1/s1 |
Clave InChI |
CFTDWZSHQBCEMC-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=C(C(=CC=C1)OC)OC)O |
SMILES canónico |
CC(C1=C(C(=CC=C1)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


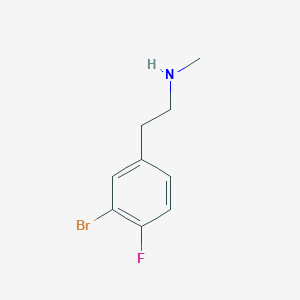
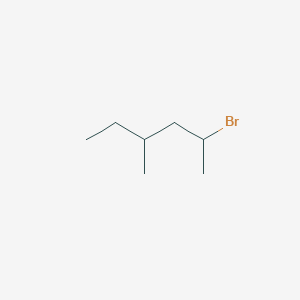
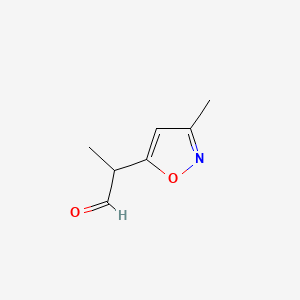

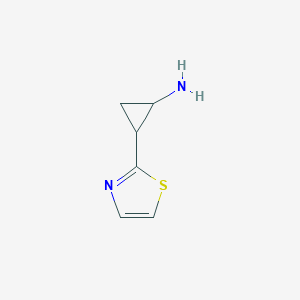
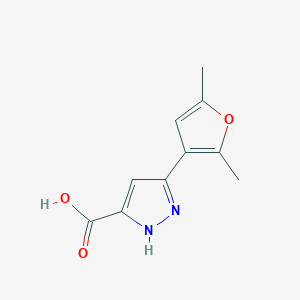
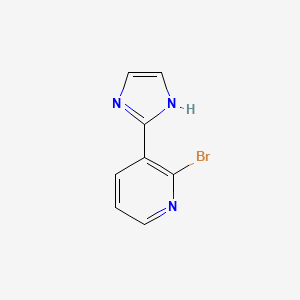
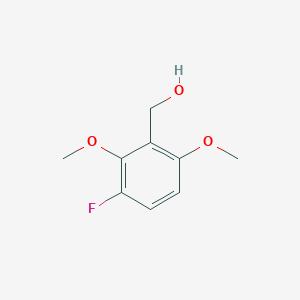


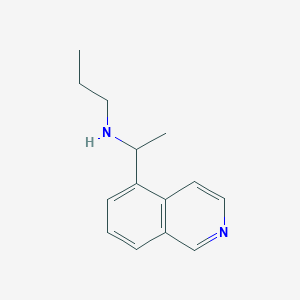
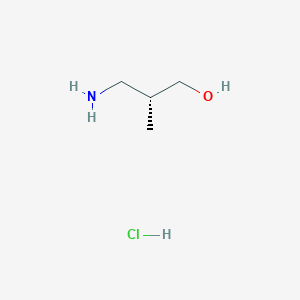
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13611957.png)
